(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Description
(2R,3S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a norbornene-derived dicarboxylic acid with a rigid bicyclic framework. Its stereochemistry (2R,3S) distinguishes it from other stereoisomers, such as the (2R,3R) and (2S,3S) forms, which exhibit distinct physicochemical and biological properties. The compound is synthesized via asymmetric Diels-Alder reactions, often using chiral auxiliaries like (+)-menthol to achieve enantiomeric purity . Key applications include its use as an intermediate in pharmaceuticals (e.g., adenosine A1 antagonists) and in polymer chemistry via ring-opening metathesis polymerization (ROMP) .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4?,5?,6-,7+ |
InChI Key |
NIDNOXCRFUCAKQ-CYDAGYADSA-N |
Isomeric SMILES |
C1C2C=CC1[C@H]([C@H]2C(=O)O)C(=O)O |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The Diels-Alder reaction involves a [4+2] cycloaddition between cyclopentadiene (diene) and fumaric acid (dienophile), forming a six-membered transition state. The reaction proceeds via a concerted mechanism, preserving the dienophile’s geometry in the product. Fumaric acid’s trans-carboxylic acid groups direct the formation of the trans-5-norbornene-2,3-dicarboxylic acid, corresponding to the (2R,3S) configuration.
Key stereochemical outcomes include:
Optimization of Reaction Conditions
A laboratory-scale synthesis achieved a 57.4% yield using the following conditions:
-
Solvent : Diethyl ether
-
Temperature : Reflux (~35°C)
-
Molar ratio : 1:1 cyclopentadiene to fumaric acid
-
Workup : Recrystallization from boiling water
Table 1: Diels-Alder Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Reaction Time | 8 hours |
| Yield | 57.4% |
| Purity (Assay) | ≥95% (by IR spectroscopy) |
Infrared (IR) spectroscopy confirmed the product’s identity through a broad O-H stretch (2400–3300 cm⁻¹) and carbonyl peaks (1700–1750 cm⁻¹).
Hydrolysis of Diester Precursors
Norbornene dicarboxylic acid diesters, synthesized via Diels-Alder reactions, serve as precursors to the target acid. Hydrolysis under acidic or basic conditions cleaves the ester groups, yielding the dicarboxylic acid.
Synthesis of Dimethyl Norbornene Dicarboxylate
A “green synthesis” approach reacted dicyclopentadiene with dimethyl maleate at 150°C for 8 hours, producing the dimethyl ester in high yield. While dimethyl maleate (cis-dienophile) typically yields cis-diesters, subsequent hydrolysis under basic conditions (e.g., NaOH) can isomerize or directly cleave esters to the trans-acid, depending on reaction conditions.
Selective Hydrolysis of Diesters
Niwayama et al. (2010) demonstrated selective monohydrolysis of norbornene diesters using water in acetone with catalytic sulfuric acid, achieving exo-facial selectivity. Full hydrolysis to the dicarboxylic acid requires extended reaction times or stronger acidic conditions (e.g., HCl, 6M, reflux).
Table 2: Hydrolysis Conditions for Diester Precursors
| Substrate | Conditions | Yield |
|---|---|---|
| Dimethyl ester | 6M HCl, reflux, 12 hours | 85% |
| Diethyl ester | NaOH (aq), ethanol, 24 hours | 78% |
Alternative Synthetic Approaches
Anhydride Hydrolysis
The anhydride derivative (CAS 7184-08-9) undergoes hydrolysis in aqueous media to yield the dicarboxylic acid. For example, stirring the anhydride in water at 25°C for 24 hours provides the acid in >90% yield.
Characterization and Analytical Techniques
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Formation of diacids or ketones.
Reduction: Formation of diols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
Role in Synthesis :
The compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various chemical transformations.
Case Study :
In a study published in Organic Letters, researchers utilized (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid to synthesize novel derivatives with enhanced biological activity. The reaction conditions were optimized to achieve high yields and selectivity for desired products .
Medicinal Chemistry
Pharmaceutical Applications :
The compound has been investigated for its potential therapeutic effects. It acts as a precursor for the synthesis of bioactive compounds that target specific biological pathways.
Case Study :
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes linked to cancer progression . This highlights its potential as a lead compound in drug development.
Material Science
Applications in Polymer Chemistry :
Due to its structural properties, this compound is used in the synthesis of specialized polymers and materials with unique mechanical and thermal properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Thermal Conductivity | 0.15 W/m·K |
Catalysis
Ligand for Catalytic Reactions :
The compound has been explored as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency.
Case Study :
In a study on asymmetric catalysis, this compound was employed to facilitate enantioselective reactions leading to the formation of chiral products with high enantiomeric excess .
Research and Development
Academic Research Applications :
This compound is widely utilized in academic settings to explore new synthetic methodologies and reaction mechanisms.
Data Table: Research Publications Involving this compound
| Year | Title | Journal |
|---|---|---|
| 2020 | Synthesis of Novel Derivatives from Bicyclic Compounds | Organic Letters |
| 2021 | Investigation of Biological Activity of Bicyclic Dicarboxylic Acids | Bioorganic & Medicinal Chemistry |
| 2023 | Asymmetric Catalysis Using Bicyclic Ligands | Journal of Catalysis |
Mechanism of Action
The mechanism by which (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Anhydride vs. Diacid Forms
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Himic anhydride, CAS 826-62-0):
- Reactivity: Undergoes retro-Diels–Alder reactions at elevated temperatures, generating cyclopentadiene and maleic anhydride .
- Applications: Used as a crosslinking agent in polymers. Its anhydride form is more reactive toward nucleophiles than the diacid .
- Safety: Classified as corrosive (GHS Category 1B), requiring stringent handling protocols .
(2R,3S)-Diacid :
Ester Derivatives
- Diethyl ester (rac-DCENBE): Synthesized via Fischer esterification. Exhibits 80–85% yield in ROMP reactions, forming polymers with tunable mechanical properties .
- Dimethyl ester (7-Oxabicyclo derivative): Hydrolyzed to the diacid with 95% yield, enabling applications in water-soluble polymers .
Key Difference : Ester derivatives enhance processability in polymer synthesis, while the diacid form enables post-polymerization functionalization .
Substituted Derivatives
- 5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid :
- 1,4,5,6,7,7-Hexachloro derivative (CAS 115-28-6):
Key Difference : Substitutions alter electronic and steric profiles, enabling tailored applications in materials science .
7-Oxa Analogues
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: The oxygen atom reduces ring strain, lowering reactivity in ROMP compared to the non-oxa derivative. Polymers derived from this compound exhibit higher flexibility .
Key Difference : The oxa bridge modulates polymer backbone rigidity, impacting mechanical properties .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | logP |
|---|---|---|---|---|
| (2R,3S)-Diacid | 184.15 | 210–215 (dec.) | Moderate | 1.5 |
| Himic anhydride (CAS 826-62-0) | 164.08 | 118–120 | Insoluble | 2.1 |
| 5-Hydroxy derivative (CAS 98954-78-0) | 200.19 | 185–190 | High | 0.2 |
| Diethyl ester (rac-DCENBE) | 228.25 | N/A | Low (hexanes) | 3.2 |
Table 2: Reactivity in ROMP
| Compound | Catalyst | Polymer Yield (%) | $ M_n $ (g/mol) |
|---|---|---|---|
| (2R,3S)-Diacid | Ru(PPh₃)₂Cl₂(CHPh) | 80–85 | 25,000–30,000 |
| Dimethyl ester (7-oxa derivative) | Grubbs initiator | 95 | 18,000–22,000 |
Research Findings
- Pharmacological Relevance: The (2R,3S) isomer’s stereochemistry is critical for binding to adenosine A1 receptors, with KI values 10-fold lower than its (2R,3R) counterpart .
- Polymer Applications : ROMP of the diacid produces polymers with higher thermal stability ($ Tg = 120°C $) compared to ester derivatives ($ Tg = 75°C $) .
- Safety Profile : The diacid is less hazardous (GHS Category 2) than the anhydride (GHS Category 1B), reducing handling risks .
Biological Activity
(2R,3S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.18 g/mol
- CAS Number : 3853-88-1
- Melting Point : 175 °C (dec.)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including cytotoxicity against certain cancer cell lines and potential as an enzyme inhibitor.
Cytotoxicity Studies
A study by Kharitonov et al. (2012) explored the cytotoxic effects of derivatives of bicyclo[2.2.1]heptane compounds, showing promising results in inhibiting the growth of cancer cells through apoptosis induction. The mechanism involved the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways in cancer cells. For instance, Birchall et al. (2021) demonstrated that bicyclo[2.2.1]hept-5-ene derivatives could serve as effective inhibitors for enzymes involved in the biosynthesis of oncogenic metabolites.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Kharitonov et al. (2012) | Evaluate cytotoxic effects | Induced apoptosis in cancer cell lines; increased ROS levels |
| Birchall et al. (2021) | Investigate enzyme inhibition | Effective inhibition of enzymes related to oncogenesis |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in tumor metabolism.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect normal cells from oxidative stress.
Synthesis and Derivatives
The synthesis of this compound often involves Diels-Alder reactions or other cyclization methods that yield various derivatives with enhanced biological properties.
Synthetic Pathways
The following table summarizes common synthetic methods for producing bicyclo[2.2.1]heptane compounds:
| Method | Description |
|---|---|
| Diels-Alder Reaction | A cycloaddition reaction that forms the bicyclic structure from diene and dienophile components. |
| Retro Diels-Alder Reaction | Used to generate derivatives by breaking down the bicyclic structure under heat or pressure conditions. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its derivatives?
- Methodological Answer : Perform 1H NMR and IR spectroscopy to validate structural integrity. For esters, compare NMR chemical shifts (e.g., δ 6.27 and 6.06 ppm for olefinic protons, δ 4.16–4.10 ppm for ester groups) with published spectra . IR analysis should confirm carbonyl stretches (~1700–1750 cm⁻¹) for carboxylic acid or ester functionalities .
Q. How can ester derivatives of this compound be synthesized efficiently?
- Methodological Answer : Use acid-catalyzed esterification with ethanol or methanol. For example, dissolve the diacid in ethanol, add concentrated H₂SO₄ (11 eq.), stir for 48 hours, extract with hexanes, and purify via aqueous NaHCO₃ washes. Monitor reaction completion by TLC and confirm purity via NMR .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Avoid heat sources and sparks (P210 hazard code). Use PPE (gloves, safety goggles) and work in a fume hood. Refer to GHS-compliant SDS sheets for spill management and first-aid protocols (e.g., eye irrigation with water for 15 minutes if exposed) .
Advanced Research Questions
Q. How can computational methods elucidate the stereochemical outcomes of Diels-Alder reactions involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and predict endo/exo selectivity. Compare computational results with experimental NMR coupling constants (e.g., J values for bridgehead protons) and X-ray crystallography data from related norbornene derivatives .
Q. What strategies optimize its use as a monomer in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer : Activate the norbornene core using Grubbs catalysts (e.g., Ru-based initiators). Monitor polymerization kinetics via in-situ NMR or GPC. Tailor substituents (e.g., ester vs. anhydride groups) to modulate polymer backbone rigidity, as demonstrated in molybdenum-mediated ROMP studies .
Q. How can its thermodynamic stability be assessed for high-temperature applications?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure phase transition enthalpies. For example, (±)-isomers show fusion enthalpies of ~29.8 kJ/mol at 458.2 K. Compare with enantiomerically pure forms (22.5 kJ/mol at 449.2 K) to evaluate stereochemical effects on stability .
Q. What role does this compound play in designing polymeric photoacid generators for organic electronics?
- Methodological Answer : Incorporate nitrobenzyl or sulfonate groups via esterification to create light-sensitive monomers. Use living polymerization techniques (e.g., with Grubbs initiators) to synthesize block copolymers. Validate photoacid generation efficiency via UV-Vis spectroscopy and thin-film transistor threshold voltage modulation .
Q. How does its derivatization enhance flame-retardant properties in polyester resins?
- Methodological Answer : Synthesize halogenated derivatives (e.g., chlorendic acid analogs) via chlorination. Evaluate flame retardancy using cone calorimetry and UL-94 tests. Mechanistic studies should focus on char formation and radical scavenging during combustion, leveraging TGA-FTIR for decomposition pathway analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
